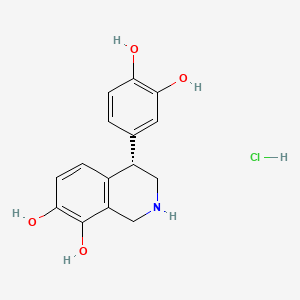

Zelandopam hydrochloride

Übersicht

Beschreibung

Zelandopam hydrochloride, also known as YM-435, is a dopamine D1 receptor agonist. It has been studied for its potential therapeutic effects on renal insufficiency, heart failure, and hypertension. The compound has shown promise in preserving renal function in ischemia-induced acute renal failure and may be useful in treating congestive heart failure .

Vorbereitungsmethoden

The synthesis of zelandopam hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:

Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Functionalization: The core structure is then functionalized to introduce the necessary hydroxyl and phenyl groups.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Analyse Chemischer Reaktionen

Zelandopamhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Hydroxyl- und Phenylgruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Zelandopam hydrochloride has been studied for its effects on cardiovascular health, particularly in the context of heart failure and hypertension:

- Heart Failure : Clinical trials have indicated that zelandopam may improve cardiac output and reduce vascular resistance in patients with heart failure. Its mechanism as a dopamine D1 receptor agonist allows for vasodilation and improved renal perfusion, which can alleviate symptoms associated with heart failure .

- Hypertension : The compound has been shown to lower blood pressure in hypertensive models by promoting renal excretion of sodium, thus decreasing fluid retention. This action is particularly beneficial in managing chronic hypertension, where renal function plays a critical role .

Renal Applications

The renal protective effects of zelandopam have been a significant focus of research:

- Acute Renal Failure : Studies have demonstrated that zelandopam can mitigate the effects of cisplatin-induced acute renal injury in animal models. The drug's ability to activate dopamine D1 receptors is believed to enhance renal blood flow and protect against nephrotoxicity .

- Nephrosis : In experiments involving puromycin aminonucleoside-induced nephrosis, zelandopam significantly reduced proteinuria and plasma cholesterol levels, indicating its potential as a therapeutic agent for nephrotic syndrome .

Clinical Trials and Research Findings

The following table summarizes key clinical trials and research findings related to this compound:

Wirkmechanismus

Zelandopam hydrochloride exerts its effects by selectively activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased cAMP formation. The elevated cAMP levels subsequently activate protein kinase A, leading to various downstream effects, including vasodilation and increased renal blood flow. The compound’s effects on blood pressure and renal function are dose-dependent and have been shown to be stable during continuous intravenous infusion .

Vergleich Mit ähnlichen Verbindungen

Zelandopamhydrochlorid kann mit anderen Dopamin-D1-Rezeptoragonisten wie Fenoldopam und Dobutamin verglichen werden. Während all diese Verbindungen die Fähigkeit teilen, Dopaminrezeptoren zu aktivieren, ist Zelandopamhydrochlorid einzigartig in seiner spezifischen Rezeptorselektivität und seinen potenziellen therapeutischen Anwendungen bei Nieren- und Herz-Kreislauf-Erkrankungen. Ähnliche Verbindungen umfassen:

Fenoldopam: Ein weiterer Dopamin-D1-Rezeptoragonist, der hauptsächlich wegen seiner vasodilatatorischen Wirkungen eingesetzt wird.

Die einzigartige Rezeptorselektivität und die potenziellen therapeutischen Anwendungen von Zelandopamhydrochlorid machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.

Biologische Aktivität

Zelandopam hydrochloride, a selective dopamine D1 receptor agonist, has garnered attention for its potential therapeutic applications, particularly in renal protection and cardiovascular health. This article explores its biological activity, supported by case studies, research findings, and data tables.

Zelandopam primarily exerts its effects through the activation of dopamine D1-like receptors. This receptor activation is associated with various physiological responses, including renal vasodilation and modulation of blood pressure. The dopamine D1 receptor (D1R) operates via G-protein coupling to stimulate adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels, which mediates many of its biological effects .

Renal Protection

Case Study 1: Cisplatin-Induced Acute Renal Failure

A pivotal study investigated the protective effects of zelandopam against cisplatin-induced acute renal failure in rats. The study involved six groups: control, cisplatin-treated, and cisplatin plus zelandopam at doses of 30, 100, and 300 mg/kg. Key findings included:

- Increased Plasma Creatinine and Blood Urea Nitrogen : Cisplatin significantly elevated these markers of renal dysfunction.

- Zelandopam's Dose-Dependent Effect : Treatment with zelandopam resulted in a significant reduction in plasma creatinine and blood urea nitrogen levels compared to the cisplatin-only group .

| Treatment Group | Plasma Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |

|---|---|---|

| Control | 0.8 | 15 |

| Cisplatin | 3.2 | 60 |

| Cisplatin + Zelandopam 30 mg/kg | 2.5 | 45 |

| Cisplatin + Zelandopam 100 mg/kg | 1.8 | 30 |

| Cisplatin + Zelandopam 300 mg/kg | 1.2 | 20 |

This study illustrates zelandopam's potential as a protective agent in renal injury scenarios.

Cardiovascular Effects

Case Study 2: Vascular Smooth Muscle Cells

Research has demonstrated that zelandopam can mitigate oxidative stress in vascular smooth muscle cells (VSMCs). The study showed that D1-like receptor activation inhibited the oxidative stress induced by platelet-derived growth factor (PDGF-BB), suggesting a role for zelandopam in cardiovascular protection .

Clinical Implications

Zelandopam's properties make it a candidate for treating conditions such as hypertension and heart failure. Its ability to induce renal vasodilation and lower blood pressure without significant adverse effects presents a promising therapeutic profile.

Summary of Findings

- Renal Protection : Zelandopam effectively reduces markers of renal dysfunction in models of acute injury.

- Cardiovascular Benefits : It shows potential in reducing oxidative stress in vascular cells, indicating broader cardiovascular protective effects.

Eigenschaften

CAS-Nummer |

138086-00-7 |

|---|---|

Molekularformel |

C15H16ClNO4 |

Molekulargewicht |

309.74 g/mol |

IUPAC-Name |

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrochloride |

InChI |

InChI=1S/C15H15NO4.ClH/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20;/h1-5,10,16-20H,6-7H2;1H/t10-;/m0./s1 |

InChI-Schlüssel |

NHCWZEQEFHNLBQ-PPHPATTJSA-N |

SMILES |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |

Isomerische SMILES |

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |

Kanonische SMILES |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.